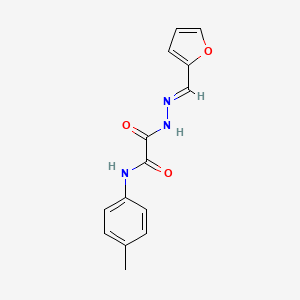

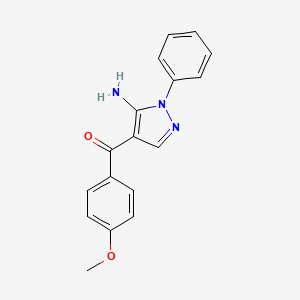

![molecular formula C30H38N2O5 B12028199 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028199.png)

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンは、複数の官能基を組み合わせた独特の構造を持つ複雑な有機化合物です。この化合物は、医薬品化学、有機合成、材料科学など、さまざまな分野における潜在的な用途があるため、関心を集めています。ヒドロキシ、ベンゾイル、モルホリニル基の存在は、興味深い化学反応性と生物活性を示す可能性を示唆しています。

2. 製法

合成経路と反応条件

3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、次の重要なステップを含む複数ステップのプロセスによって達成できます。

ピロール-2-オン核の形成: ピロール-2-オン核は、α、β-不飽和カルボニル化合物やアミンなどの適切な前駆体を含む環化反応によって合成できます。

ヒドロキシ基の導入: ヒドロキシ基は、過酸化水素や四酸化オスミウムなどの試薬を用いた水酸化反応によって導入できます。

ベンゾイル基とフェニル基の付加: ベンゾイル基とフェニル基は、対応するアシルクロリドと塩化アルミニウムを触媒として用いたフリーデル・クラフツアシル化反応によって付加できます。

モルホリニル基の導入: モルホリニル基は、モルホリンとハロゲン化物などの適切な脱離基を用いた求核置換反応によって導入できます。

工業的生産方法

この化合物の工業的生産には、収率、純度、および費用対効果を向上させるために、上記の合成経路の最適化が必要になる可能性があります。これには、連続フロー反応器、高度な精製技術、およびスケーラブルな反応条件の使用が含まれる場合があります。

3. 化学反応解析

反応の種類

3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンは、次のようなさまざまな種類の化学反応を起こす可能性があります。

酸化: ヒドロキシ基は、三酸化クロムや過マンガン酸カリウムなどの試薬を用いてカルボニル基に酸化できます。

還元: カルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を用いてアルコールに還元できます。

置換: モルホリニル基は、求核置換反応によって他の求核剤と置換できます。

加水分解: イソブトキシ基のエステル結合は、酸性または塩基性条件下で加水分解して対応するカルボン酸を生じます。

一般的な試薬と条件

酸化: 三酸化クロム、過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: モルホリン、ハロゲン化物、求核剤。

加水分解: 塩酸、水酸化ナトリウム。

生成される主な生成物

酸化: カルボニル化合物の生成。

還元: アルコールの生成。

置換: 置換誘導体の生成。

加水分解: カルボン酸の生成。

4. 科学研究への応用

3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンは、次のようないくつかの科学研究への応用があります。

医薬品化学: 特定の生体経路を標的にする新薬の開発のためのリード化合物としての可能性。

有機合成: より複雑な有機分子の合成における中間体として使用。

材料科学:

生物学研究: 生物活性とその潜在的な治療効果について調査されています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound and an amine.

Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Benzoyl and Phenyl Groups: The benzoyl and phenyl groups can be attached through Friedel-Crafts acylation reactions using the corresponding acyl chlorides and aluminum chloride as a catalyst.

Incorporation of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction using morpholine and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

化学反応の分析

Types of Reactions

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl groups can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The morpholinyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Hydrolysis: The ester linkage in the isobutoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Morpholine, halides, nucleophiles.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Hydrolysis: Formation of carboxylic acids.

科学的研究の応用

3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

作用機序

3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシ基とベンゾイル基は、酵素や受容体と相互作用してその活性を調節する可能性があります。モルホリニル基は、化合物の水溶性と生物学的利用能を高め、生物学的標的との相互作用を促進する可能性があります。

6. 類似化合物の比較

類似化合物

3-ヒドロキシ-4-(4-メトキシベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オン: イソブトキシ基の代わりにメトキシ基を持つ類似の構造。

3-ヒドロキシ-4-(4-イソブトキシベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オン: ベンゾイル環上のメチル基がない類似の構造。

独自性

3-ヒドロキシ-4-(4-イソブトキシ-3-メチルベンゾイル)-5-(4-メチルフェニル)-1-[3-(4-モルホリニル)プロピル]-1,5-ジヒドロ-2H-ピロール-2-オンの官能基のユニークな組み合わせにより、独特の化学反応性と生物活性が付与されます。イソブトキシ基の存在は、その親油性を高める可能性がある一方、モルホリニル基は、その水溶性と生物学的利用能を向上させる可能性があります。これらの特徴は、さまざまな科学研究への応用において貴重な化合物になります。

類似化合物との比較

Similar Compounds

3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but with a methoxy group instead of an isobutoxy group.

3-Hydroxy-4-(4-isobutoxybenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one: Similar structure but without the methyl group on the benzoyl ring.

Uniqueness

The unique combination of functional groups in 3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one imparts distinct chemical reactivity and biological activity. The presence of the isobutoxy group may enhance its lipophilicity, while the morpholinyl group may improve its solubility and bioavailability. These features make it a valuable compound for various scientific research applications.

特性

分子式 |

C30H38N2O5 |

|---|---|

分子量 |

506.6 g/mol |

IUPAC名 |

(4E)-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C30H38N2O5/c1-20(2)19-37-25-11-10-24(18-22(25)4)28(33)26-27(23-8-6-21(3)7-9-23)32(30(35)29(26)34)13-5-12-31-14-16-36-17-15-31/h6-11,18,20,27,33H,5,12-17,19H2,1-4H3/b28-26+ |

InChIキー |

UDYOZXSIJFOYOY-BYCLXTJYSA-N |

異性体SMILES |

CC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4 |

正規SMILES |

CC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCN4CCOCC4 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12028123.png)

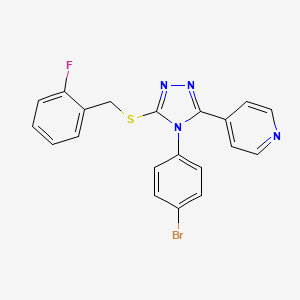

![(5Z)-3-Isobutyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12028131.png)

![5-(3-Isopropoxyphenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12028133.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028164.png)

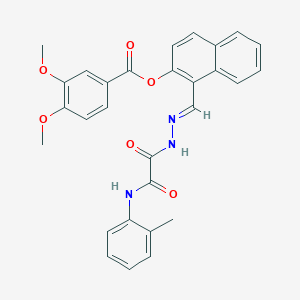

![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028167.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12028178.png)

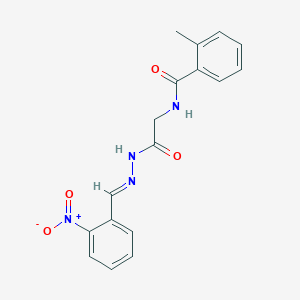

![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12028188.png)